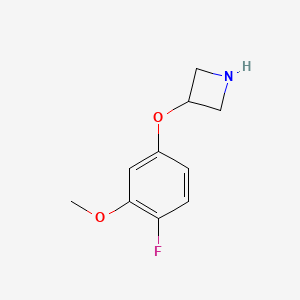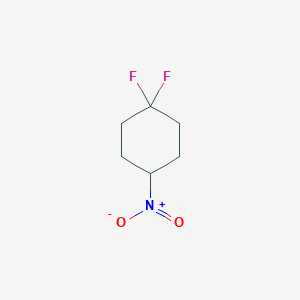
1-(2-Bromoethyl)-3-chloro-5-(trifluoromethyl)benzene
Overview
Description
Scientific Research Applications
Metalation of Halobenzotrifluorides
- Chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, including 1-(2-Bromoethyl)-3-chloro-5-(trifluoromethyl)benzene, undergo deprotonation adjacent to the halogen substituent when treated with alkyllithiums. This allows for the establishment of optional site selectivities, with different alkyllithiums leading to regioselective reactions at specific positions on the benzene ring (Mongin, Desponds, & Schlosser, 1996).
Synthesis of Organometallic Compounds
- 1-Bromo-3,5-bis(trifluoromethyl)benzene, closely related to the compound , is a versatile starting material for organometallic synthesis, enabling the preparation of synthetically useful reactions via phenylmagnesium, phenyllithium, and phenylcopper intermediates (Porwisiak & Schlosser, 1996).
Synthesis of Ethynylferrocene Compounds
- Ethynylferrocene compounds of bromobenzene derivatives, potentially including derivatives of 1-(2-Bromoethyl)-3-chloro-5-(trifluoromethyl)benzene, are synthesized via palladium-catalyzed cross-coupling reactions. These compounds exhibit interesting electrochemical properties, with reversible oxidations indicating potential applications in electronic or redox systems (Fink et al., 1997).
Ring Halogenations of Polyalkylbenzenes
- Bromination and chlorination techniques applied to polyalkylbenzenes, which could include 1-(2-Bromoethyl)-3-chloro-5-(trifluoromethyl)benzene, are key for synthesizing mixed halogenated compounds. This has implications for the preparation of complex organic molecules with specific halogenation patterns (Bovonsombat & Mcnelis, 1993).
Addition Reactions with Allylaromatics
- Addition of 1-bromo-1-chloro-2,2,2-trifluoroethane to allylbenzenes, including derivatives of 1-(2-Bromoethyl)-3-chloro-5-(trifluoromethyl)benzene, can produce dienes substituted with terminal CF3 groups. These reactions are promoted by sodium dithionite and have applications in synthesizing conjugated dienes and carbocycles (Ignatowska & Dmowski, 2006).
Safety and Hazards
properties
IUPAC Name |
1-(2-bromoethyl)-3-chloro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClF3/c10-2-1-6-3-7(9(12,13)14)5-8(11)4-6/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLYKDVCHURDND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



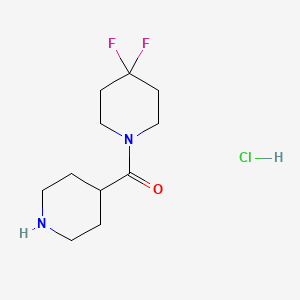
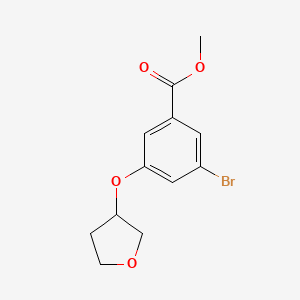
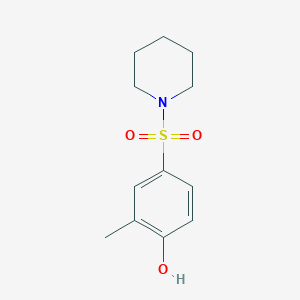
![5'-Bromo-4,4-difluoro-4'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B1415892.png)
![3-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-ol](/img/structure/B1415898.png)
![3-[4-(3-Hydroxypropoxy)-phenyl]-propionic acid methyl ester](/img/structure/B1415900.png)
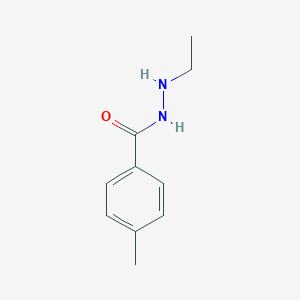
![1-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-4-(2,2,2-trifluoroethyl)-piperazine](/img/structure/B1415903.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4-fluoropiperidine](/img/structure/B1415904.png)

